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Systemic (Oral) Pharmacokinetics of Betaxolol

The quantitative data for the systemic administration of betaxolol is summarized in the table below.

Parameter Findings

| Absorption | « Bioavailability: 89% + 5% (complete absorption with a small, consistent first-pass effect)
[1] [2]. * Time to Peak Plasma Concentration: 1.5 to 6 hours (mean of 3 hours) [1] [3]. * Onset of Action
(Oral): 1 to 1.5 hours [3]. | | Distribution | « Plasma Protein Binding: Approximately 50% [1] [3] [2]. ¢
Volume of Distribution: Not fully characterized in search results. « Placenta/Breast Milk: Crosses the
placenta and is distributed into breast milk [3] [4]. | | Metabolism |  Site: Primarily in the liver [1]. « Key
Enzymes: Minor substrate of CYP1A2 and CYP2D6; also an inhibitor of CYP2D6 [1]. « Metabolites: At
least 5 metabolites have been identified. An estimated 15% of the dose is excreted as unchanged drug, with
the remainder as metabolites whose contribution to the clinical effect is considered negligible [1] [2]. | |
Excretion | * Primary Route: Via urine (>80% of dose) [1] [3]. * Elimination Half-Life: 14 to 22 hours [1]
[3] [2]. « Time to Steady-State: Achieved within 5 to 7 days with once-daily dosing in patients with normal

renal function [1]. |
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Ophthalmic Pharmacokinetics of Betaxolol

For the topical ophthalmic formulation, the key pharmacokinetic parameters are as follows.

Parameter Findings

| Absorption & Onset | * Onset of Action: Reduction in intraocular pressure (IOP) is typically noted within
30 minutes of instillation [1] [4]. « Time to Peak Effect: Reaches maximum effect around 2 hours post-
administration [1]. | | Distribution | * Ocular Tissue Concentration: Higher concentrations are achieved in
anterior segment tissues (iris, ciliary body) compared to posterior segments (choroid, retina, optic nerve) [1].
* Lipophilicity: Greater than timolol, resulting in enhanced distribution across ocular structures [1]. | |
Systemic Exposure | ¢ Systemic absorption does occur following topical application, necessitating
consideration of systemic beta-blocker precautions [4]. The extent of absorption has not been fully elucidated

[4]. | | Duration of Action | * A single dose provides a reduction in IOP for at least 12 hours [1] [4]. |

Metabolism Pathway Visualization

The primary route of betaxolol metabolism is hepatic, with Cytochrome P450 enzymes playing a key role.

The following diagram illustrates its metabolic fate.
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Betaxolol is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP1A2,
resulting in at least five metabolites. Over 80% of the administered dose is subsequently excreted in the

urine, with only about 15% as the unchanged parent drug [1] [2].

Key Experimental and Clinical Considerations

¢ Impact of Organ Impairment: In patients with severe renal impairment or those undergoing
dialysis, the clearance of betaxolol is reduced, and the half-life is increased. The recommended initial
oral dose is 5 mg once daily [1] [3]. Notably, no specific dosage adjustments are provided for the
ophthalmic solution [1]. In hepatic impairment, notable changes in clearance are not typically
observed, and routine dosage adjustments are generally unnecessary [1] [5].
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e Ocular Formulation Considerations: The lipophilic nature of betaxolol contributes to its enhanced
distribution across ocular structures compared to less lipophilic beta-blockers like timolol [1]. The
0.25% ophthalmic suspension and the 0.5% solution are considered therapeutically equivalent
in terms of the magnitude and duration of their hypotensive effect [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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